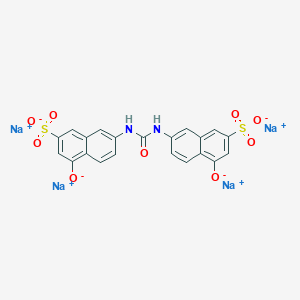
Arginine N-Methyltransferase Inhibitor-1
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Arginine N-Methyltransferase Inhibitor-1 is a complex organic compound known for its vibrant color properties. It is commonly used as a dye, particularly in textile industries, due to its ability to produce bright and stable colors. The compound is also referred to as Direct Red 83 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Arginine N-Methyltransferase Inhibitor-1 involves several steps:
Diazotization: The process begins with the diazotization of 4-methoxymetanilic acid.
Coupling Reaction: The diazonium salt formed is then coupled with scarlet acid.
Complex Formation: The resulting compound is treated with a copper sulfate solution containing ammonia to form the copper complex.
Industrial Production Methods
In industrial settings, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and other reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Arginine N-Methyltransferase Inhibitor-1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to changes in its color properties.
Reduction: Reduction reactions can also alter the compound’s structure and color.
Substitution: The sulfonate groups can participate in substitution reactions, often leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can result in amines.
Aplicaciones Científicas De Investigación
Arginine N-Methyltransferase Inhibitor-1 has several applications in scientific research:
Chemistry: Used as a dye in various analytical techniques.
Biology: Employed in staining procedures to visualize biological samples.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile industry for dyeing fabrics
Mecanismo De Acción
The compound exerts its effects primarily through its ability to interact with various molecular targets. The sulfonate groups enhance its solubility in water, allowing it to penetrate and bind to different substrates. The exact pathways involved depend on the specific application, but generally, the compound forms stable complexes with other molecules, leading to its desired effects .
Comparación Con Compuestos Similares
Similar Compounds
Direct Red 23: Another direct dye with similar applications but different color properties.
Direct Red 28: Known for its use in textile dyeing but has a different molecular structure.
Direct Red 81: Used in similar applications but differs in its chemical composition
Uniqueness
Arginine N-Methyltransferase Inhibitor-1 is unique due to its specific molecular structure, which imparts distinct color properties and stability. Its ability to form stable complexes with various substrates makes it particularly valuable in industrial and research applications .
Propiedades
Fórmula molecular |
C21H12N2Na4O9S2 |
|---|---|
Peso molecular |
592.4 g/mol |
Nombre IUPAC |
tetrasodium;4-oxido-7-[(5-oxido-7-sulfonatonaphthalen-2-yl)carbamoylamino]naphthalene-2-sulfonate |
InChI |
InChI=1S/C21H16N2O9S2.4Na/c24-19-9-15(33(27,28)29)7-11-5-13(1-3-17(11)19)22-21(26)23-14-2-4-18-12(6-14)8-16(10-20(18)25)34(30,31)32;;;;/h1-10,24-25H,(H2,22,23,26)(H,27,28,29)(H,30,31,32);;;;/q;4*+1/p-4 |
Clave InChI |
OEJIOAHFKHHDAW-UHFFFAOYSA-J |
SMILES |
C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+] |
SMILES canónico |
C1=CC2=C(C=C(C=C2C=C1NC(=O)NC3=CC4=CC(=CC(=C4C=C3)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+] |
Sinónimos |
Arginine N-Methyltransferase Inhibitor-1 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















